molecular formula C15H18N2O3S B288572 2-methoxy-5-propan-2-yl-N-(2-pyridinyl)benzenesulfonamide

2-methoxy-5-propan-2-yl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B288572
M. Wt: 306.4 g/mol
InChI Key: WNAQXBSCHKSRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-propan-2-yl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase (CA) and matrix metalloproteinases (MMPs), which are involved in several physiological and pathological processes.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research into benzenesulfonamide derivatives has shown their potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) discusses new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting their high singlet oxygen quantum yield and good fluorescence properties. These properties make them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Öncül, Öztürk, and Pişkin (2021) synthesized a zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study illuminated their potential in photocatalytic applications and as photosensitizers in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Antifungal and Anticancer Activity

Gupta and Halve (2015) explored the antifungal activity of novel benzenesulfonamide derivatives, demonstrating potent effects against specific fungi. The study also indicates significant structure-activity relationships, crucial for developing new antifungal agents (Gupta & Halve, 2015).

Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides with notable antiproliferative activity against various tumor cell lines. These compounds represent potential leads for developing new anticancer agents (Motavallizadeh et al., 2014).

Novel Drug Synthesis and Evaluation

Słoczyńska et al. (2018) investigated the metabolism of a novel 5-HT7 receptor antagonist with antidepressant-like properties. The study provided insights into the biotransformation of benzenesulfonamide derivatives, crucial for drug development (Słoczyńska et al., 2018).

Gul et al. (2016) synthesized benzenesulfonamides and evaluated their bioactivity. Some of these compounds showed strong inhibition of human carbonic anhydrase, suggesting their utility in pharmaceutical applications (Gul et al., 2016).

Chemiluminescence and Analytical Applications

Zhang Yu (2013) developed an ultrasensitive flow injection-chemiluminescence method for the detection of benzenesulfonamide derivatives in pharmaceuticals and biological fluids. This method is significant for drug quality control and pharmacokinetic studies (Zhang Yu, 2013).

properties

Product Name

2-methoxy-5-propan-2-yl-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

2-methoxy-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-11(2)12-7-8-13(20-3)14(10-12)21(18,19)17-15-6-4-5-9-16-15/h4-11H,1-3H3,(H,16,17)

InChI Key

WNAQXBSCHKSRNI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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